H-D-Phe-His-Leu-Leu-Arg-Glu-Val-Leu-Glu-Nle-Ala-Arg-Ala-Glu-Gln-Leu-Ala-Gln-Gln-Ala-His-Ser-Asn-Arg-Lys-aMeLeu-Nle-Glu-Ile-Ile-NH2

Description

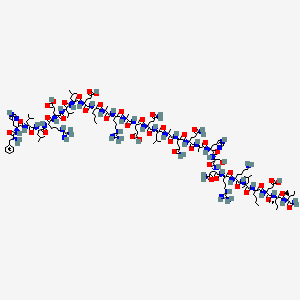

This 32-residue peptide features a complex structure incorporating non-standard amino acids such as norleucine (Nle) and α-methylleucine (aMeLeu), which enhance metabolic stability and resistance to enzymatic degradation. Key motifs include:

- N-terminal modifications: D-configuration of phenylalanine (D-Phe) increases resistance to aminopeptidases.

- Hydrophobic core: Multiple leucine (Leu) and isoleucine (Ile) residues promote helical folding and membrane interaction.

- Charged residues: Arginine (Arg) and glutamate (Glu) clusters facilitate receptor binding and solubility.

- C-terminal amidation: Improves bioavailability by reducing carboxylate-mediated clearance .

Properties

IUPAC Name |

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2,4-dimethyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C159H267N49O43/c1-24-28-40-94(187-140(236)104(50-57-120(216)217)195-146(242)110(67-81(11)12)202-153(249)123(83(15)16)205-142(238)105(51-58-121(218)219)193-136(232)97(45-37-63-177-158(171)172)188-145(241)108(65-79(7)8)199-147(243)109(66-80(9)10)200-148(244)112(70-92-74-174-77-179-92)197-131(227)93(161)68-90-38-31-30-32-39-90)132(228)180-86(19)127(223)184-95(43-35-61-175-156(167)168)133(229)181-87(20)128(224)186-103(49-56-119(214)215)139(235)192-102(48-55-117(164)212)141(237)198-107(64-78(5)6)144(240)183-88(21)129(225)185-101(47-54-116(163)211)138(234)191-100(46-53-115(162)210)134(230)182-89(22)130(226)196-111(69-91-73-173-76-178-91)149(245)203-114(75-209)151(247)201-113(71-118(165)213)150(246)189-96(44-36-62-176-157(169)170)135(231)190-99(42-33-34-60-160)152(248)208-159(23,72-82(13)14)155(251)204-98(41-29-25-2)137(233)194-106(52-59-122(220)221)143(239)207-125(85(18)27-4)154(250)206-124(126(166)222)84(17)26-3/h30-32,38-39,73-74,76-89,93-114,123-125,209H,24-29,33-37,40-72,75,160-161H2,1-23H3,(H2,162,210)(H2,163,211)(H2,164,212)(H2,165,213)(H2,166,222)(H,173,178)(H,174,179)(H,180,228)(H,181,229)(H,182,230)(H,183,240)(H,184,223)(H,185,225)(H,186,224)(H,187,236)(H,188,241)(H,189,246)(H,190,231)(H,191,234)(H,192,235)(H,193,232)(H,194,233)(H,195,242)(H,196,226)(H,197,227)(H,198,237)(H,199,243)(H,200,244)(H,201,247)(H,202,249)(H,203,245)(H,204,251)(H,205,238)(H,206,250)(H,207,239)(H,208,248)(H,214,215)(H,216,217)(H,218,219)(H,220,221)(H4,167,168,175)(H4,169,170,176)(H4,171,172,177)/t84-,85-,86-,87-,88-,89-,93+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,123-,124-,125-,159-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVJFWQRMVCTQT-YWHUVQRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C)(CC(C)C)C(=O)NC(CCCC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@](C)(CC(C)C)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@@H](CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C159H267N49O43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3553.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

H-D-Phe-His-Leu-Leu-Arg-Glu-Val-Leu-Glu-Nle-Ala-Arg-Ala-Glu-Gln-Leu-Ala-Gln-Gln-Ala-His-Ser-Asn-Arg-Lys-aMeLeu-Nle-Glu-Ile-Ile-NH2, commonly referred to as a peptide or peptide analog, is a complex compound with significant biological activity. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C158H265N49O43

- Molecular Weight : 3539.1 g/mol

- CAS Number : 129133-27-3

Biological Activity Overview

The compound exhibits a range of biological activities, primarily through its interaction with various receptors and pathways. It is known to influence hormonal regulation, immune response, and potentially exhibit antimicrobial properties.

- Receptor Interaction : The peptide is believed to interact with melanocortin receptors (MC3R and MC4R), which are implicated in energy homeostasis and appetite regulation. Studies have shown that modifications in the peptide sequence can enhance receptor binding affinity and selectivity .

- Hormonal Regulation : It may play a role in modulating the secretion of hormones such as growth hormone and insulin, impacting metabolic processes .

- Antimicrobial Activity : Some studies suggest that similar peptides exhibit antimicrobial properties by disrupting bacterial membranes, although specific data on this compound's efficacy is limited .

Case Studies

- Weight Management : Research has indicated that peptides targeting MC3R and MC4R can aid in weight management by influencing appetite and energy expenditure . A study demonstrated that modifications to the peptide structure increased its potency as an agonist for these receptors.

- Growth Hormone Release : In vivo studies involving the administration of similar peptides have shown increased levels of circulating growth hormone, suggesting potential applications in growth disorders or metabolic diseases .

- Antimicrobial Testing : Although direct studies on this specific peptide are scarce, related peptides have been tested for their ability to inhibit bacterial growth, particularly against strains like Candida albicans, showing promise for future exploration .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 3539.1 g/mol |

| CAS Number | 129133-27-3 |

| Potential Applications | Weight management, hormone modulation, antimicrobial activity |

Scientific Research Applications

Neurobiological Research

Astressin has been extensively studied for its effects on stress response mechanisms. As a CRF antagonist, it inhibits the action of CRF, a hormone involved in the body's response to stress. Research indicates that Astressin can modulate behavioral responses to stress, potentially offering insights into anxiety disorders and depression.

Case Study: Stress-Induced Behavior Modulation

A study demonstrated that administration of Astressin in animal models led to reduced anxiety-like behaviors under stress conditions. The peptide's ability to block CRF receptors resulted in decreased secretion of adrenocorticotropic hormone (ACTH), highlighting its potential as a therapeutic agent in managing stress-related disorders .

Pharmacological Applications

Astressin's pharmacological properties extend to its potential use in treating conditions associated with dysregulated CRF signaling, such as Cushing's syndrome and certain psychiatric disorders. By antagonizing CRF receptors, it may help normalize hormonal imbalances and alleviate symptoms associated with these conditions.

Table 1: Pharmacological Effects of Astressin

| Condition | Mechanism | Potential Outcome |

|---|---|---|

| Anxiety Disorders | CRF receptor antagonism | Reduced anxiety-like behavior |

| Cushing's Syndrome | Inhibition of ACTH secretion | Normalized cortisol levels |

| Depression | Modulation of stress-related pathways | Improved mood and reduced depressive symptoms |

Therapeutic Development

The development of Astressin as a therapeutic agent is ongoing. Its unique structure allows for modifications that may enhance its efficacy or reduce side effects. Researchers are exploring various formulations and delivery methods to optimize its therapeutic potential.

Case Study: Peptide Modification for Enhanced Efficacy

Research has shown that modifications to the peptide sequence can significantly impact its binding affinity and biological activity. For instance, substituting specific amino acids has led to variants of Astressin with improved potency against CRF receptors .

Safety and Toxicology Studies

Safety assessments are crucial for any therapeutic application. Preliminary studies on Astressin have indicated a favorable safety profile with minimal adverse effects observed at therapeutic doses. However, comprehensive toxicological evaluations are necessary before clinical applications can be pursued.

Table 2: Safety Profile of Astressin

| Parameter | Observation |

|---|---|

| Acute Toxicity | Low toxicity observed in animal models |

| Chronic Exposure | No significant adverse effects noted |

| Immunogenicity | Minimal immune response detected |

Comparison with Similar Compounds

Key Research Findings and Implications

- Stability vs. Bioactivity: Non-standard residues (Nle, aMeLeu) in the target peptide likely outperform analogs like (1DME)Y8Fa in metabolic stability but may require optimization for target specificity .

- Functional Redundancy : Shared motifs (e.g., Arg-Ile-NH2, Leu-Leu-Arg) suggest conserved signaling roles across diverse peptides, highlighting modular design principles .

- Therapeutic Potential: Combination therapies (e.g., with β-endorphin) indicate broad applicability in oncology and immunology, though mechanistic studies are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.